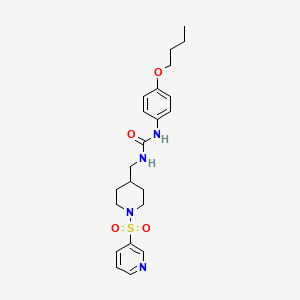
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea, also known as BPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPU is a urea-based compound that has been shown to have promising effects on various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is complex and involves multiple pathways. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea also inhibits the expression of various proteins that are involved in cell proliferation and angiogenesis. Additionally, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been found to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been shown to have various biochemical and physiological effects. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been found to have neuroprotective effects and can prevent cognitive decline in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has several advantages for lab experiments. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a stable compound that can be easily synthesized with high yield and purity. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea also has a low toxicity profile and can be easily administered to animals. However, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea also has limitations for lab experiments. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has poor solubility in water, which can limit its bioavailability. Additionally, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea. One direction is to investigate the potential of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to optimize the synthesis method of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea to increase its yield and purity. Additionally, future research can focus on improving the bioavailability of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea by developing novel drug delivery systems. Finally, future research can investigate the potential of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea as a tool for studying various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a complex process that involves multiple steps. The first step involves the reaction of 4-butoxyphenyl isocyanate with piperidine-4-carboxylic acid to form the corresponding urea derivative. The second step involves the reaction of this derivative with 3-pyridinesulfonyl chloride to form the final product, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea. The synthesis method of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been extensively studied and optimized to increase its yield and purity.
Applications De Recherche Scientifique
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been shown to have potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been found to have neuroprotective effects and can prevent cognitive decline in Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-2-3-15-30-20-8-6-19(7-9-20)25-22(27)24-16-18-10-13-26(14-11-18)31(28,29)21-5-4-12-23-17-21/h4-9,12,17-18H,2-3,10-11,13-16H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWXVQACAGCJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)
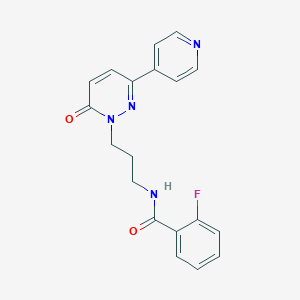
![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2946631.png)
![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)
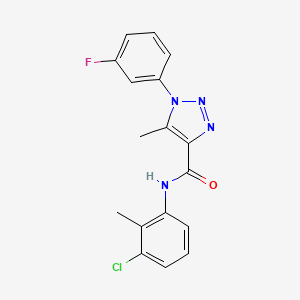

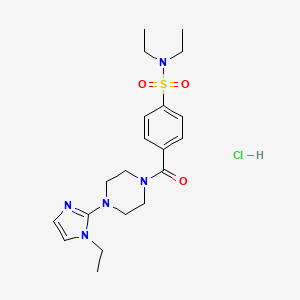
![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2946640.png)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2946641.png)
![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylprop-2-enamide](/img/structure/B2946643.png)
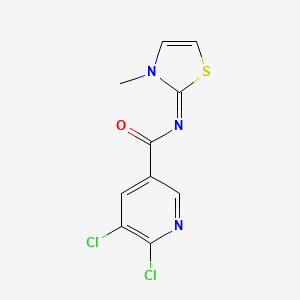
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2946647.png)
